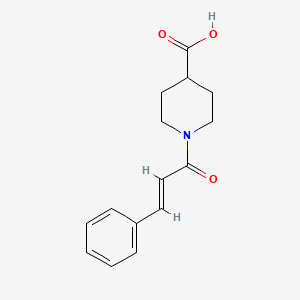

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid

Description

Properties

IUPAC Name |

1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-14(7-6-12-4-2-1-3-5-12)16-10-8-13(9-11-16)15(18)19/h1-7,13H,8-11H2,(H,18,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARCAQQBDOOISH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)O)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401167950 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-43-9 | |

| Record name | 4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propenyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147636-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarboxylic acid, 1-(1-oxo-3-phenyl-2-propenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with cinnamic acid derivatives under specific conditions. One common method includes the use of catalysts and solvents to facilitate the reaction. For instance, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it valuable in the development of new chemical entities.

Biology

In biological research, 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid is investigated for its potential interactions within biological pathways. It has been shown to influence enzyme activity and cellular signaling processes.

Medicine

The compound is explored for its therapeutic potential in treating various diseases, particularly neurodegenerative disorders. Its ability to inhibit cholinesterase could make it beneficial in conditions like Alzheimer's disease by increasing acetylcholine levels in the nervous system.

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and other chemical products, contributing to the synthesis of active pharmaceutical ingredients (APIs).

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies indicate antibacterial properties, suggesting potential use in treating infections.

- Anticancer Potential : Research is ongoing into its effects on cancer cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the compound's efficacy:

- Cognitive Enhancement : Animal model studies demonstrated that lower doses improved cognitive function and reduced amyloid-beta levels.

- Enzyme Inhibition Studies : Research showed effective cholinesterase inhibition at certain concentrations, emphasizing dosage importance.

| Property | Description |

|---|---|

| Chemical Class | Piperidine derivative |

| Mechanism of Action | Enzyme inhibition (e.g., cholinesterase), modulation of signaling pathways |

| Therapeutic Applications | Neurodegenerative diseases, antimicrobial therapies, anticancer treatments |

| Dosage Effects | Therapeutic effects at lower doses; potential toxicity at higher concentrations |

| Stability | Relatively stable under standard laboratory conditions |

In Silico Studies

Computational methods have been employed to assess the drug-likeness of this compound. It adheres to Lipinski's Rule of Five, indicating good oral bioavailability and favorable pharmacokinetic properties. The analysis suggests that it can effectively cross biological membranes due to its lipophilicity.

Metabolic Pathways

The interaction of this compound with cytochrome P450 enzymes is crucial for understanding its metabolism and potential drug-drug interactions. This knowledge is essential for predicting pharmacokinetics and optimizing therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Physicochemical Properties

- Solubility and Lipophilicity: The carboxylic acid group in this compound increases hydrophilicity (TPSA ~ 66 Ų) compared to ester derivatives (e.g., ethyl ester in , TPSA ~ 50 Ų). However, the α,β-unsaturated ketone may reduce aqueous solubility due to planarity and increased crystallinity. Chlorine substitution in 1-[(4-chlorophenoxy)acetyl]piperidine-4-carboxylic acid enhances lipophilicity (LogP ~ 2.5), favoring membrane permeability .

- Boc-protected derivatives (e.g., ) are more stable under basic conditions but require deprotection for further functionalization.

Biological Activity

1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic acid is a compound that has gained attention for its potential biological activities, particularly in pharmacology. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. Research indicates that it interacts with various biological targets, leading to significant effects on cellular processes.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It has been shown to:

- Inhibit Enzymatic Activity : The compound can bind to specific enzymes, such as cholinesterase, leading to increased levels of acetylcholine in the nervous system. This inhibition is crucial for modulating neurotransmission and has implications for cognitive functions and neurodegenerative diseases like Alzheimer's.

- Modulate Signaling Pathways : It influences various cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antibacterial properties, making it a candidate for further investigation in treating infections .

- Anticancer Potential : There is ongoing research into its potential as an anticancer agent, particularly through its effects on cell proliferation and apoptosis in cancerous cells.

Case Studies

- Cognitive Enhancement : In animal models, lower doses of the compound have shown improvements in cognitive function and reductions in amyloid-beta levels, which are associated with Alzheimer's disease. These findings indicate its potential as a therapeutic agent for neurodegenerative disorders.

- Enzyme Inhibition Studies : A study demonstrated that at certain concentrations, the compound effectively inhibited cholinesterase activity, which is vital for maintaining neurotransmitter balance in the brain. This effect was dose-dependent, highlighting the importance of dosage in therapeutic applications .

Comparative Analysis of Biological Activity

| Property | Description |

|---|---|

| Chemical Class | Piperidine derivative |

| Mechanism of Action | Enzyme inhibition (e.g., cholinesterase), modulation of signaling pathways |

| Therapeutic Applications | Potential use in neurodegenerative diseases, antimicrobial therapies, anticancer treatments |

| Dosage Effects | Therapeutic effects at lower doses; potential toxicity at higher concentrations |

| Stability | Relatively stable under standard laboratory conditions but may degrade over extended periods |

In Silico Studies

Research has utilized computational methods to predict the drug-likeness of this compound. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability and favorable pharmacokinetic properties. The compound's lipophilicity and polar surface area indicate its potential ability to cross biological membranes effectively .

Metabolic Pathways

The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and elimination. Understanding these interactions is essential for predicting its pharmacokinetics and potential drug-drug interactions .

Q & A

Q. What are the recommended synthetic routes for 1-(3-phenylprop-2-enoyl)piperidine-4-carboxylic Acid?

Methodological Answer: The compound can be synthesized via acylation of a piperidine precursor. A common approach involves:

- Step 1 : Reacting 4-phenylpiperidine-3-carboxylic acid derivatives with 3-phenylpropenoyl chloride under anhydrous conditions.

- Step 2 : Using coupling agents like DMF or toluene as solvents, with catalysts such as NADPH or DpkAPsyrin to optimize yields (up to 85–90% based on similar reactions) .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol.

Key Validation : Confirm intermediate structures using H NMR (400 MHz, DMSO-) and ESI-TOF mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Store at 2–8°C in airtight, light-resistant containers. Moisture-sensitive; use desiccants .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

Methodological Answer: Systematically test catalysts and solvents:

| Catalyst | Solvent | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| NADPH | DMF | 25°C | 70–85% | |

| Pd/C (5% wt) | Toluene | 80°C | 60–75% | |

| DpkAPsyrin | THF | 0°C (reflux) | 80–90% | |

| Key Insight : Lower temperatures (0–25°C) reduce side reactions (e.g., hydrolysis). Monitor progress via TLC (R = 0.3 in ethyl acetate/hexane 1:1) . |

Q. How to resolve contradictions in spectral data during synthesis (e.g., unexpected NMR peaks)?

Methodological Answer:

- Scenario : Extra peaks in H NMR (e.g., δ 5.8 ppm for unreacted propenoyl chloride).

- Troubleshooting :

- Step 1 : Re-purify via preparative HPLC (C18 column, isocratic elution with 60% acetonitrile).

- Step 2 : Verify reaction completion using LC-MS; extend reaction time if intermediates persist.

- Step 3 : Check stereochemical assignment by comparing NOESY/ROESY data with known analogs (e.g., ’s (3S,4R)-isomer) .

Critical Note : Impurities from incomplete acylation or residual solvents (e.g., DMF at δ 2.9 ppm) are common; use deuterated solvents for NMR .

Q. What are the implications of the compound’s stereochemistry on biological activity?

Methodological Answer:

- Stereochemical Impact : The (3S,4R)-configuration () may enhance binding to enzymes like Δ1-piperidine-2-carboxylate reductase .

- Testing Protocol :

- Step 1 : Synthesize enantiomers via chiral catalysts (e.g., (R)-BINOL).

- Step 2 : Assess IC against target enzymes using fluorescence assays (λ = 280 nm, λ = 340 nm).

- Step 3 : Compare with racemic mixtures to identify stereospecific activity .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Stability Study Design :

- Condition 1 : 25°C, 60% humidity (ambient).

- Condition 2 : 4°C, anhydrous (desiccator).

- Analysis : Monitor degradation via HPLC at t = 0, 7, 30 days.

- Results :

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Methodological Answer:

- Byproduct Source : Dimerization of the enoyl group at high concentrations.

- Mitigation :

- Dilution : Maintain reaction concentration <0.1 M in THF .

- Additives : Introduce radical scavengers (e.g., BHT, 0.1% wt) to prevent polymerization.

- Workflow : Use flow chemistry for better heat dissipation and yield consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.